molecular formula C15H14N4O B3055553 Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- CAS No. 65446-32-4

Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-

Cat. No.: B3055553
CAS No.: 65446-32-4
M. Wt: 266.3 g/mol
InChI Key: FPTAILLTZVMOBN-UHFFFAOYSA-N
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Description

Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound features a benzimidazole moiety, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-methylphenol (p-cresol) using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1-methyl-1H-benzimidazole in an alkaline medium to form the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and benzimidazole moieties.

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

Scientific Research Applications

Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function. The benzimidazole moiety is known to inhibit microtubule formation, which is crucial for cell division.

    Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- can be compared with other similar compounds:

The uniqueness of Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- lies in its specific structure, which combines the properties of phenol, azo, and benzimidazole groups, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-methyl-2-[(1-methylbenzimidazol-2-yl)diazenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-7-8-14(20)12(9-10)17-18-15-16-11-5-3-4-6-13(11)19(15)2/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTAILLTZVMOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425694
Record name Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65446-32-4
Record name Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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